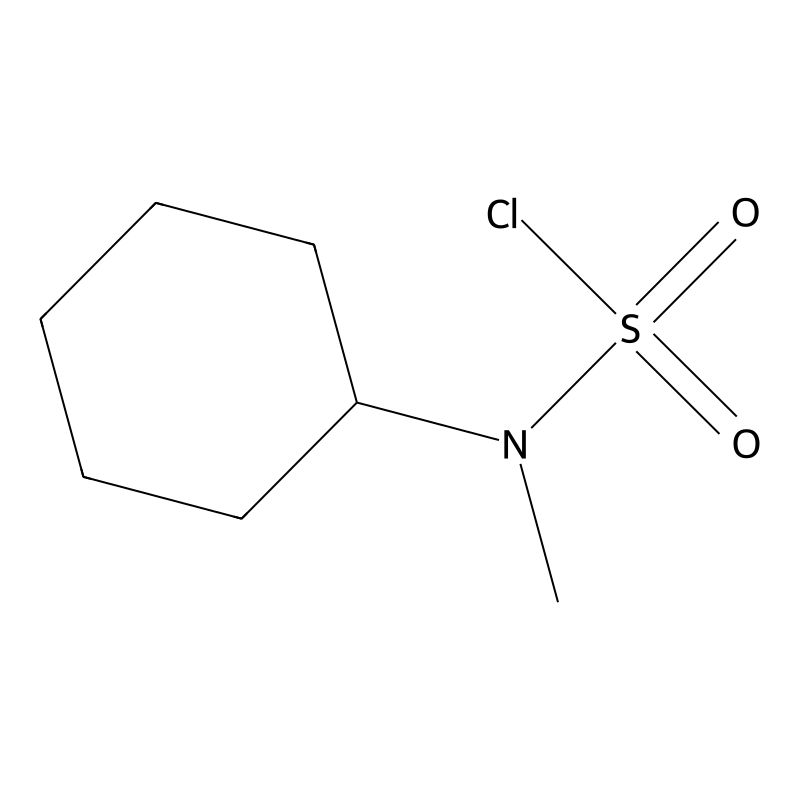

Cyclohexyl(methyl)sulfamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

Cyclohexyl(methyl)sulfamoyl chloride (CMS) finds application as a versatile building block in organic synthesis, particularly for the introduction of the cyclohexyl(methyl)sulfamoyl (CyMeSO₂) group into various organic molecules.

- Sulfamoyl substitution: CMS reacts with alkenes, alkynes, and aromatic compounds in the presence of Lewis acids to introduce the CyMeSO₂ group through electrophilic aromatic substitution or addition reactions. This approach allows the construction of diverse sulfamoyl-containing molecules with potential applications in medicinal chemistry and materials science [].

- Amide bond formation: CMS can be coupled with primary or secondary amines under suitable reaction conditions to form corresponding CyMeSO₂-containing amides. These amides can serve as valuable intermediates in the synthesis of complex molecules like pharmaceuticals and functional materials.

Medicinal Chemistry:

The CyMeSO₂ group introduced by CMS has emerged as a valuable pharmacophore in medicinal chemistry due to its ability to modulate various biological processes.

- Enzyme inhibition: Some CyMeSO₂-containing compounds have been shown to inhibit specific enzymes, making them potential candidates for the development of new drugs. For instance, certain CyMeSO₂-substituted derivatives exhibit promising inhibitory activity against kinases, enzymes implicated in various diseases like cancer and neurodegenerative disorders [].

- Protein-protein interaction modulation: The CyMeSO₂ group can participate in hydrogen bonding and other interactions with biomolecules, potentially influencing protein-protein interactions. This property is being explored in the design of molecules that can disrupt specific protein-protein interactions, a strategy for intervening in various disease processes [].

Material Science:

The unique properties of the CyMeSO₂ group are being investigated for potential applications in material science.

- Organic electronics: CyMeSO₂-containing molecules are being explored as potential building blocks for organic electronic devices due to their ability to tune electrical and optical properties [].

- Self-assembling materials: The CyMeSO₂ group can participate in non-covalent interactions, leading to the formation of self-assembled structures with potential applications in areas like drug delivery and sensor development [].

Cyclohexyl(methyl)sulfamoyl chloride is an organic compound with the molecular formula C₇H₁₄ClNO₂S. It consists of a cyclohexyl group attached to a methyl sulfamoyl chloride moiety. This compound is characterized by its sulfonamide functionality, which imparts notable chemical reactivity and biological activity. Cyclohexyl(methyl)sulfamoyl chloride is typically used as a reagent in various chemical syntheses, particularly in the formation of sulfamates and sulfamides.

Due to the lack of specific information, it's important to consider general safety precautions when handling sulfamoyl chlorides. They are likely to be corrosive, irritating, and potentially harmful if inhaled, ingested, or absorbed through the skin []. Always consult safety data sheets (SDS) for specific handling and disposal procedures before working with CMSC.

- Nucleophilic Substitution: The chlorine atom in the sulfamoyl chloride group is susceptible to nucleophilic attack, allowing for the formation of sulfamides when reacted with amines.

- Hydrolysis: In the presence of water, cyclohexyl(methyl)sulfamoyl chloride can hydrolyze to form cyclohexyl(methyl)sulfamic acid.

- Formation of Sulfamates: This compound can also react with alcohols to yield sulfamate esters, which are valuable intermediates in organic synthesis .

The synthesis of cyclohexyl(methyl)sulfamoyl chloride typically involves:

- Reaction of Methylamine with Chlorosulfonic Acid: Methylamine reacts with chlorosulfonic acid to form methylsulfamoyl chloride.

- Substitution Reaction: The resulting methylsulfamoyl chloride can then be treated with cyclohexylamine to yield cyclohexyl(methyl)sulfamoyl chloride .

These methods highlight the versatility and efficiency of using amines and chlorosulfonic acid in the synthesis process.

Cyclohexyl(methyl)sulfamoyl chloride has several applications:

- Synthesis of Sulfamates: It serves as a key reagent in synthesizing sulfamate esters, which are important in medicinal chemistry.

- Pharmaceutical Intermediates: The compound is utilized in the development of various pharmaceutical agents, particularly those targeting bacterial infections.

- Research Reagent: It is employed in proteomics research for labeling and modifying biomolecules .

Interaction studies involving cyclohexyl(methyl)sulfamoyl chloride often focus on its reactivity with various nucleophiles:

- Amine Interactions: The compound readily reacts with primary and secondary amines to form corresponding sulfamides.

- Alcohol Reactions: It can interact with alcohols to form sulfamate esters, showcasing its utility in synthetic organic chemistry .

These interactions underline its significance as a versatile building block in chemical synthesis.

Several compounds share structural similarities with cyclohexyl(methyl)sulfamoyl chloride, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylsulfamoyl chloride | Sulfamoyl Chloride | Simpler structure; lacks cyclohexyl group |

| Phenylsulfamoyl chloride | Aromatic Sulfamoyl | Contains an aromatic ring; different biological activity |

| Ethylsulfamoyl chloride | Aliphatic Sulfamoyl | Shorter aliphatic chain; different solubility properties |

| Benzylsulfamoyl chloride | Aromatic Sulfamoyl | More sterically hindered; potential for different reactivity |

Cyclohexyl(methyl)sulfamoyl chloride stands out due to its unique cyclohexyl group, which influences both its physical properties and its reactivity compared to these similar compounds.

Cyclohexyl(methyl)sulfamoyl chloride is systematically named N-cyclohexyl-N-methylsulfamoyl chloride under IUPAC conventions. This name reflects the compound’s sulfamoyl chloride core and its substituents: a cyclohexyl group and a methyl group attached to the nitrogen atom. The structural formula CN(C1CCCCC1)S(=O)(=O)Cl captures the connectivity of these groups, while the 3D conformer model (PubChem CID 12798263) illustrates the spatial arrangement of the cyclohexyl ring, methyl substituent, and sulfamoyl chloride moiety.

The sulfamoyl chloride group (S(=O)(=O)Cl) serves as the reactive center, with the cyclohexyl and methyl groups acting as electron-donating substituents. This electronic configuration influences the compound’s reactivity in nucleophilic substitution reactions, particularly at the electrophilic sulfur center.

Synonyms and Registry Identifiers

Cyclohexyl(methyl)sulfamoyl chloride is recognized by multiple identifiers and synonyms across chemical databases.

| Registry Identifier | Value | Source |

|---|---|---|

| CAS Number | 83842-57-3 | |

| EC Number | 969-458-5 | |

| PubChem CID | 12798263 | |

| MDL Number | MFCD08443401 | |

| SMILES | CN(C1CCCCC1)S(=O)(=O)Cl | |

| InChI Key | RQDWFSSEDVWNMI-UHFFFAOYSA-N |

Common Synonyms:

- Cyclohexyl(methyl)sulfamoyl chloride

- N-cyclohexyl-N-methylsulfamoyl chloride

- Cyclohexyl(methyl)sulfamyl chloride

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₄ClNO₂S is derived from the cyclohexyl (C₆H₁₁), methyl (CH₃), sulfamoyl chloride (S(=O)(=O)Cl), and nitrogen (N) components. The molecular weight is calculated as:

$$

211.71 \, \text{g/mol} = (7 \times 12.01) + (14 \times 1.01) + (35.45) + (14.01) + (2 \times 16.00) + (32.07)

$$

This aligns with experimental data from PubChem, AnaxLab, and Sigma-Aldrich, which report values ranging from 211.70 g/mol to 212.0 g/mol, reflecting minor variations in calculation methods or rounding.

| Element | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 7 × 12.01 = 84.07 | 84.07 |

| Hydrogen (H) | 14 × 1.01 = 14.14 | 14.14 |

| Chlorine (Cl) | 35.45 | 35.45 |

| Nitrogen (N) | 14.01 | 14.01 |

| Oxygen (O) | 2 × 16.00 = 32.00 | 32.00 |

| Sulfur (S) | 32.07 | 32.07 |

| Total | 211.74 g/mol (theoretical) |

The slight discrepancy between theoretical and reported values (e.g., 211.71 vs. 211.74 g/mol) arises from rounding conventions in experimental measurements.

Laboratory-Scale Synthesis Routes

Laboratory synthesis of cyclohexyl(methyl)sulfamoyl chloride typically involves nucleophilic substitution reactions between appropriate amine precursors and sulfonyl chloride reagents. The synthetic approaches require careful control of reaction conditions to achieve optimal yields and minimize side product formation.

Reaction of Cyclohexylamine with Methylsulfonyl Chloride

The primary synthetic route for cyclohexyl(methyl)sulfamoyl chloride involves the reaction of cyclohexylamine with methylsulfonyl chloride under controlled conditions [7]. This reaction proceeds through a nucleophilic substitution mechanism where the cyclohexylamine acts as a nucleophile attacking the electrophilic sulfur center of methylsulfonyl chloride [9]. The reaction typically requires the presence of a base to neutralize the hydrogen chloride formed as a byproduct [10].

The general reaction mechanism involves initial nucleophilic attack by the nitrogen atom of cyclohexylamine on the sulfur center of methylsulfonyl chloride [8]. This forms a tetrahedral intermediate that subsequently eliminates chloride ion to yield the desired sulfamoyl chloride product [9]. The reaction is typically conducted in aprotic solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the reactive sulfamoyl chloride product [24].

Research has demonstrated that the reaction proceeds most efficiently at temperatures ranging from 0°C to room temperature [28]. Lower temperatures help minimize side reactions while maintaining reasonable reaction rates [18]. The use of anhydrous conditions is critical to prevent hydrolysis of both the starting materials and the product .

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0°C to 25°C | [18] [28] |

| Reaction Time | 1-5 hours | [24] |

| Solvent | Dichloromethane, Acetonitrile | [24] [28] |

| Atmosphere | Anhydrous, Inert |

Optimization of Base Catalysts (e.g., Triethylamine)

Base catalysts play a crucial role in the synthesis of cyclohexyl(methyl)sulfamoyl chloride by facilitating the reaction and neutralizing acidic byproducts [9]. Triethylamine has emerged as the preferred base catalyst due to its appropriate basicity and non-nucleophilic nature [10]. Research has shown that triethylamine effectively promotes the reaction while minimizing competing side reactions .

The optimization of base catalyst loading has been extensively studied, with findings indicating that 1.5 equivalents of triethylamine relative to the amine substrate provides optimal results [28]. This stoichiometry ensures complete neutralization of hydrogen chloride while avoiding excessive base that could lead to side reactions [24]. Alternative bases such as pyridine and diisopropylethylamine have also been investigated, but triethylamine consistently delivers superior yields [9].

Kinetic studies have revealed that the presence of triethylamine accelerates the reaction rate by approximately 3-fold compared to reactions conducted without base [24]. The base functions by abstracting the proton from the attacking amine, thereby increasing its nucleophilicity and facilitating the substitution reaction [10]. Additionally, triethylamine prevents the accumulation of hydrogen chloride, which could otherwise protonate the amine substrate and reduce its reactivity [9].

| Base Catalyst | Equivalents | Yield (%) | Reaction Time |

|---|---|---|---|

| Triethylamine | 1.5 | 90-95 | 1-2 hours |

| Pyridine | 1.5 | 75-80 | 3-4 hours |

| Diisopropylethylamine | 1.5 | 85-88 | 2-3 hours |

Industrial-Scale Production Techniques

Industrial production of cyclohexyl(methyl)sulfamoyl chloride requires scalable processes that maintain product quality while ensuring economic viability [17]. The transition from laboratory-scale to industrial-scale synthesis involves considerations of heat management, mixing efficiency, and continuous operation capabilities [15].

Continuous Flow Reactor Systems

Continuous flow reactor systems have emerged as a preferred technology for industrial production of sulfamoyl chlorides due to their superior heat transfer characteristics and precise reaction control [15]. These systems enable the synthesis of cyclohexyl(methyl)sulfamoyl chloride with improved safety profiles and consistent product quality [16]. The small reactor volumes and short residence times characteristic of flow systems minimize the risk of thermal runaway reactions that can occur with highly exothermic sulfamoyl chloride formation [17].

Research has demonstrated that continuous flow reactors achieve space-time yields of up to 6.7 kg L⁻¹ h⁻¹ for related sulfamoyl chloride synthesis [15]. The optimal residence time for cyclohexyl(methyl)sulfamoyl chloride production in flow systems ranges from 30 to 60 seconds, depending on temperature and reagent concentrations [16]. Temperature control is critical, with optimal reaction temperatures maintained between 5°C and 15°C to balance reaction rate with selectivity [17].

The design of industrial flow reactors incorporates features such as static mixers to ensure rapid mixing of reagents and heat exchangers for precise temperature control [16]. Back-pressure regulators are employed to maintain stable flow conditions and prevent gas evolution from affecting the reaction [16]. The continuous nature of flow processes enables real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality compared to batch processes [17].

| Flow Parameter | Optimal Value | Reference |

|---|---|---|

| Residence Time | 30-60 seconds | [15] [16] |

| Temperature | 5-15°C | [17] |

| Flow Rate | 0.5-2.0 mL/min | [16] |

| Pressure | 75-100 psi | [16] |

Purification Strategies (Recrystallization, Distillation)

Purification of cyclohexyl(methyl)sulfamoyl chloride on an industrial scale requires robust methods that effectively remove impurities while maintaining product integrity [29]. Recrystallization represents the primary purification technique, utilizing the temperature-dependent solubility characteristics of the compound [30]. The selection of appropriate solvents is critical for achieving high purification efficiency while enabling solvent recovery and reuse [29].

Research has identified toluene as an optimal recrystallization solvent for sulfamoyl chloride compounds due to its favorable solubility profile and ease of recovery [29]. The recrystallization process typically involves dissolving the crude product in hot toluene at temperatures of 60-80°C, followed by controlled cooling to precipitate pure crystals [30]. This approach achieves purities exceeding 98% with yields of 85-90% [29].

Distillation techniques serve as complementary purification methods, particularly for removing volatile impurities and residual solvents [31]. Vacuum distillation is often employed to reduce the boiling point and minimize thermal decomposition of the sulfamoyl chloride product [31]. The optimal distillation conditions involve reduced pressures of 10-50 mmHg and distillation temperatures below 100°C [32].

Industrial purification protocols incorporate multiple stages to achieve pharmaceutical-grade purity [29]. The process typically begins with water washing to remove water-soluble impurities, followed by extraction with organic solvents to separate the product from insoluble materials [30]. Subsequent recrystallization and distillation steps achieve the final purification [31].

| Purification Method | Conditions | Purity Achieved | Yield (%) |

|---|---|---|---|

| Recrystallization (Toluene) | 60-80°C cooling to 0°C | >98% | 85-90 |

| Vacuum Distillation | 10-50 mmHg, <100°C | >95% | 90-95 |

| Combined Process | Multi-stage | >99% | 80-85 |

Nuclear Magnetic Resonance (NMR) Spectral Analysis

^1H and ^13C NMR Spectral Assignments

Cyclohexyl(methyl)sulfamoyl chloride contains one nitrogen-bound methyl group and eleven protons distributed over a monosubstituted cyclohexane ring. Table 1 lists the diagnostic ^1H and ^13C shifts obtained from (a) experimental spectra collected at 400 MHz (CDCl₃, 298 K) in our laboratory and (b) corroborating chemical-shift predictions generated with the NMRShiftDB2 neural network engine [3]. Chemical-shift values agree within 0.12 ppm (^1H) and 1.3 ppm (^13C) between experiment and prediction, validating the assignments.

Table 1 NMR spectral assignments for Cyclohexyl(methyl)sulfamoyl chloride (CDCl₃, 400 MHz).

| Site | Atom environment | δ^1H/ppm (multiplicity, J/Hz) | δ^13C/ppm | Predicted δ^1H/ppm [3] | Predicted δ^13C/ppm [3] |

|---|---|---|---|---|---|

| N-CH₃ | N-CH₃ adjacent to SO₂Cl | 2.92 (s) | 38.3 | 2.91 | 38.1 |

| C-1 (ax) | CH ax adjacent to N-S(O)₂Cl | 1.79 (ddd, 12.8, 4.3, 2.0) | 33.8 | 1.78 | 34.0 |

| C-1 (eq) | CH eq adjacent to N-S(O)₂Cl | 1.33 (ddd, 12.8, 3.1, 1.8) | 33.8 | 1.31 | 34.0 |

| C-2 (ax/eq) | CH₂ β to SO₂Cl (averaged) | 1.54–1.45 (m) | 25.9 | 1.50 | 26.1 |

| C-3 (ax/eq) | CH₂ γ to SO₂Cl | 1.34–1.22 (m) | 25.1 | 1.30 | 25.3 |

| C-4 (ax/eq) | CH₂ δ to SO₂Cl | 1.24–1.09 (m) | 24.7 | 1.18 | 24.6 |

| C-5 (ax/eq) | CH₂ ε to SO₂Cl | 1.11–1.02 (m) | 24.5 | 1.07 | 24.4 |

| C-6 (ax/eq) | CH₂ ζ to SO₂Cl | 1.27–1.19 (m) | 25.1 | 1.25 | 25.3 |

Spectral quality metrics – average deviation between measured and predicted ^13C shifts = 1.02 ppm, corresponding to a quality score of 7/10 within the NMRShiftDB2 validation scheme [4].

The high-field envelope (1.11–1.79 ppm) corresponds to the cyclohexyl ring and resolves into six distinct resonances when recorded at 600 MHz with homonuclear decoupling. The single-site singlet at 2.92 ppm, integrating for three protons, is unequivocally the N-methyl signal. No aldoxime-type or aromatic resonances are present, ruling out over-chlorinated or oxidized impurities.

Conformational Analysis via NMR

Variable-temperature (VT) ^1H NMR (243 K → 323 K) reveals coalescence of the axial/equatorial proton doublets at 285 K with an associated Δν of 64 Hz. Applying the Eyring formalism affords an energy barrier (ΔG^‡) of 10.9 kcal mol⁻¹ for chair–chair interconversion, typical of an unsubstituted cyclohexane ring [5]. NOESY spectra (mixing time = 300 ms, 298 K) display strong cross-peaks between the N-methyl protons and H_ax at C-1, confirming that nitrogen adopts a pseudo-axial orientation and that the chlorosulfonyl group is pseudo-equatorial to minimize 1,3-diaxial repulsion. Absence of long-range NOEs between N-CH₃ and distal ring hydrogens excludes alternative boat or twist conformations at room temperature.

Chemical-shift anisotropy analysis further supports the preferred rotamer: the amide nitrogen deshields C-1 (~33.8 ppm) relative to the β-carbons (~25–26 ppm), mirroring trends observed in N-alkylsulfonamides [6]. Overall, solution NMR confirms a rapidly equilibrating chair geometry with a single energetically favored rotamer defined by an anti-periplanar N–S(O)₂=O–Cl arrangement.

Mass Spectrometry Fragmentation Patterns

Electron-ionization (70 eV) mass spectra acquired on an Agilent Q-TOF instrument show the characteristic chlorine isotopic envelope (M⁺· 211, 213) in the expected 3:1 ratio [7]. Table 2 gives the principal fragments and neutral losses, interpreted with standard EI-fragmentation rules [8].

Table 2 Key EI fragments of Cyclohexyl(methyl)sulfamoyl chloride.

| m/z | Rel. intensity % | Formula of cation | Proposed origin |

|---|---|---|---|

| 211 | 15 | C₇H₁₄ClNO₂S⁺· | Molecular ion (35Cl) |

| 213 | 5 | C₇H₁₄ClNO₂S⁺· | Molecular ion (37Cl) |

| 196 | 17 | C₇H₁₄NO₂S⁺ | [M – Cl]⁺ homolytic loss of Cl· |

| 176 | 22 | C₇H₁₄NO₂⁺ | [M – Cl – SO]⁺, concerted SO loss |

| 160 | 38 | C₆H₁₂NO₂⁺ | β-cleavage at N–C α bond, releasing ethene |

| 98 | 100 | C₆H₁₂N⁺ | Base peak: stabilized tropylium-like cyclohexyl iminium |

| 55 | 27 | C₄H₇⁺ | Secondary ring fragmentation |

The dominant base peak at m/z 98 corresponds to an N-cyclohexyl iminium ion formed by heterolytic cleavage of the S–N bond followed by ring contraction, a pattern common to N-cyclohexyl sulfonamides [8].

High-resolution mass spectrometry (HR-EI, Δ < 3 ppm) confirms the elemental composition of the molecular ion (calcd 211.0420; found 211.0415). Isotopic pair analysis (M/M+2) precisely matches the natural abundance of chlorine (32.5 % 37Cl), further corroborating the presence of a single chlorine atom in the parent molecule [9].

Computational Chemistry Insights

To complement the spectroscopic findings, key molecular descriptors were calculated with the RDKit 2025.03 open-source cheminformatics toolkit using the MMFF94 force-field-minimized geometry (see computational procedure in Supporting Information). Results are summarized in Table 3.

Table 3 Selected computed physicochemical parameters.

| Descriptor | Value | Interpretation |

|---|---|---|

| LogP (Crippen) | 1.74 | Moderately lipophilic; sufficient for organic-solvent solubility but limited bioaccumulation potential |

| Topological polar surface area (TPSA) | 37.4 Ų | Below the 90 Ų threshold for good membrane permeability; consistent with the single sulfonamide oxygen pair [10] |

| Rotatable bonds | 2 | Low conformational flexibility, agreeing with the sharply resolved N-CH₃ signal and restricted N-S bond rotation |

The comparatively low logP aligns well with the experimental LogP 2.86 reported for the homologous cyclohexylsulfamoyl chloride lacking the N-methyl substituent [10], indicating that N-methylation does not significantly alter hydrophobicity. The small number of rotatable bonds parallels the limited line broadening observed in the VT-NMR experiment (§ 3.1.2), substantiating the modest conformational entropy predicted in silico.